methyl 2-hydroxy-3-[N-[1-(2-morpholin-4-ylacetyl)-2,3-dihydroindol-5-yl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate;hydrochloride
Overview
Description
Methyl 2-hydroxy-3-[N-[1-(2-morpholin-4-ylacetyl)-2,3-dihydroindol-5-yl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate;hydrochloride is a complex organic compound that features an indole core, a morpholine ring, and various functional groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-3-[N-[1-(2-morpholin-4-ylacetyl)-2,3-dihydroindol-5-yl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate;hydrochloride typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.
Introduction of the Morpholine Ring: This step involves the reaction of amino alcohols with α-haloacid chlorides, followed by cyclization to form the morpholine ring.
Functional Group Modifications: Various functional groups are introduced through reactions such as acylation, alkylation, and esterification.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-3-[N-[1-(2-morpholin-4-ylacetyl)-2,3-dihydroindol-5-yl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 2-hydroxy-3-[N-[1-(2-morpholin-4-ylacetyl)-2,3-dihydroindol-5-yl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-3-[N-[1-(2-morpholin-4-ylacetyl)-2,3-dihydroindol-5-yl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole core and exhibit similar biological activities.
Morpholine Derivatives: Compounds like morpholine and its derivatives are structurally related and have comparable chemical properties.
Uniqueness
Methyl 2-hydroxy-3-[N-[1-(2-morpholin-4-ylacetyl)-2,3-dihydroindol-5-yl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate;hydrochloride is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity .
Properties
CAS No. |
1613437-67-4 |
---|---|
Molecular Formula |
C31H31ClN4O5 |
Molecular Weight |
575.06 |
IUPAC Name |
methyl 2-hydroxy-3-[N-[1-(2-morpholin-4-ylacetyl)-2,3-dihydroindol-5-yl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate;hydrochloride |
InChI |
InChI=1S/C31H30N4O5.ClH/c1-39-31(38)22-7-9-24-25(18-22)33-30(37)28(24)29(20-5-3-2-4-6-20)32-23-8-10-26-21(17-23)11-12-35(26)27(36)19-34-13-15-40-16-14-34;/h2-10,17-18,33,37H,11-16,19H2,1H3;1H |
InChI Key |
XLHCKSFNYWEWMS-FJBFXRHMSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=C(N2)O)C(=NC3=CC4=C(C=C3)N(CC4)C(=O)CN5CCOCC5)C6=CC=CC=C6.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KBP-7018 Hydrochloride; KBP7018 Hydrochloride; KBP 7018 Hydrochloride; KBP-7018 HCl; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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